

TIM-063 Kinase Selectivity Profile: A Comparative Analysis

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Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **TIM-063**'s inhibitory activity against a panel of kinases, supported by experimental data and detailed protocols.

TIM-063 was initially developed as an inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) isoforms.^[1] However, further profiling has revealed interactions with other kinases, highlighting the importance of comprehensive selectivity screening in drug development. This guide summarizes the known kinase selectivity of **TIM-063** and compares its potency against its primary targets and identified off-target kinases.

Quantitative Kinase Inhibition Data

The inhibitory activity of **TIM-063** was assessed against its intended targets, CaMKKα/1 and CaMKKβ/2, and a potential off-target kinase, AP2-associated protein kinase 1 (AAK1).^{[1][2]} The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented below. A lower IC₅₀ value indicates a higher potency.

Kinase Target	IC ₅₀ (μM)	Compound	Notes
CaMKKα/1	0.63	TIM-063	Primary Target
CaMKKβ/2	0.96	TIM-063	Primary Target
AAK1	8.51	TIM-063	Off-Target

Data sourced from Yoshida et al., 2024.[\[1\]](#)

The data clearly indicates that **TIM-063** is significantly more potent against its primary CaMKK targets than the off-target kinase AAK1, with approximately 13.5-fold and 8.9-fold higher potency for CaMKK α /1 and CaMKK β /2, respectively.

Experimental Protocols

The following methodologies were employed to determine the kinase selectivity profile of **TIM-063**.

Kinobeads-Based Chemical Proteomics for Target Identification

This method was utilized to identify the primary and potential off-target kinases that interact with **TIM-063**.

- Preparation of **TIM-063**-Kinobeads: **TIM-063** was immobilized on Sepharose beads to create an affinity matrix.
- Cell Lysate Preparation: HeLa cell lysates were prepared to provide a source of native kinases.
- Affinity Chromatography: The cell lysate was incubated with the **TIM-063**-Kinobeads, allowing kinases that bind to **TIM-063** to be captured.
- Elution and Identification: The bound proteins were eluted, separated by SDS-PAGE, and identified using mass spectrometry. This approach identified CaMKK α /1, CaMKK β /2, and AAK1 as interactants.[\[2\]](#)[\[3\]](#)[\[4\]](#)

In Vitro Kinase Inhibition Assay (Radiometric)

The enzymatic activity of the identified kinases was measured in the presence of varying concentrations of **TIM-063** to determine the IC₅₀ values.

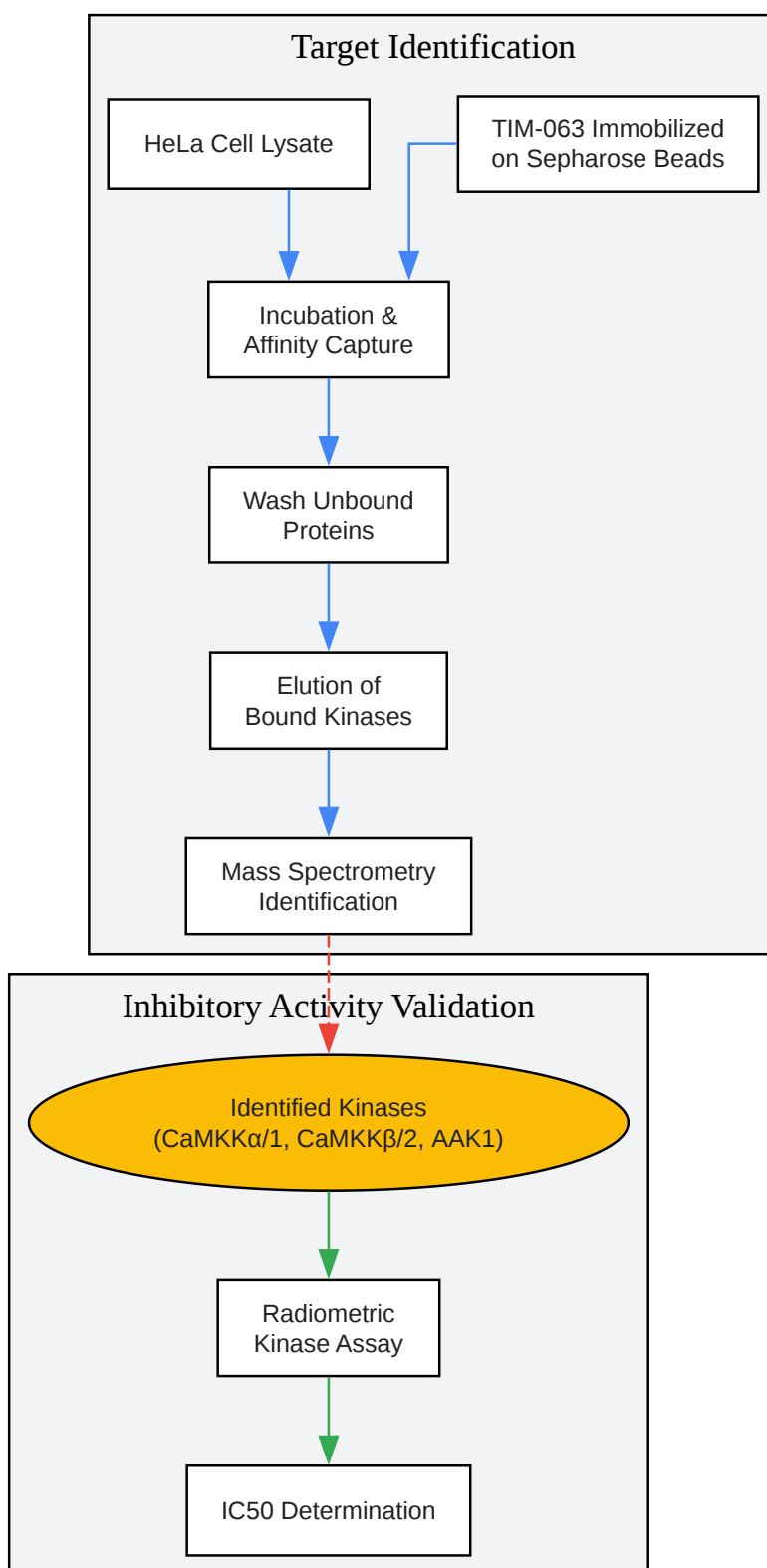
- Reaction Components: The assay mixture contained the recombinant kinase (His-tagged AAK1 catalytic domain or CaMKK isoforms), a substrate peptide, and [γ -³²P]ATP.[\[3\]](#)[\[5\]](#) For

CaMKK assays, 2 mM CaCl_2 and 6 μM calmodulin were also included.^[5]

- Incubation: The reaction was initiated by adding the $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ and incubated at 30°C for 20 minutes.^{[3][5]}
- Detection: The incorporation of the radiolabeled phosphate (^{32}P) into the substrate was quantified to measure kinase activity.
- IC50 Determination: Kinase activity was measured across a range of **TIM-063** concentrations, and the data was plotted to calculate the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow used to determine the kinase selectivity profile of **TIM-063**.



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Caption: Workflow for **TIM-063** kinase selectivity profiling.

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